molecular formula C10H14N4O3 B1454488 Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate CAS No. 1260689-41-5

Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate

Cat. No. B1454488
CAS RN: 1260689-41-5
M. Wt: 238.24 g/mol
InChI Key: ORYXCWSECWYWDA-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate (MAMP) is a novel molecule that has been used in a wide range of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, as well as the mechanism of action of certain drugs. MAMP has also been used in laboratory experiments to determine the advantages and limitations of certain compounds.

Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives, including “Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate”, have been studied for their neuroprotective and anti-neuroinflammatory activity . These compounds have shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . They also exhibit anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Antiviral Activity

Pyrimidine derivatives have been proven to have antiviral activity . While specific studies on “Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate” are not available, it is reasonable to assume that this compound might also exhibit similar properties.

Anticancer Activity

Pyrimidine and its derivatives have been used in anticancer studies . The specific anticancer activity of “Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate” is not explicitly mentioned in the available literature, but it could be a potential area of research.

Antioxidant Activity

Pyrimidine derivatives have been shown to possess antioxidant activity . This suggests that “Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate” might also have potential as an antioxidant.

Antimicrobial Activity

Pyrimidine and its derivatives have been studied for their antimicrobial activity . This suggests that “Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate” could also be explored for its potential antimicrobial properties.

Anti-fibrotic Activity

While not directly related to “Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate”, some pyrimidine derivatives have been investigated for their anti-fibrotic activity . This suggests that “Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate” might also have potential in this area.

properties

IUPAC Name

methyl 4-amino-2-morpholin-4-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-16-9(15)7-6-12-10(13-8(7)11)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYXCWSECWYWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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